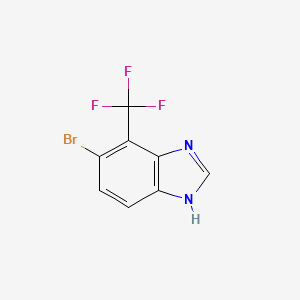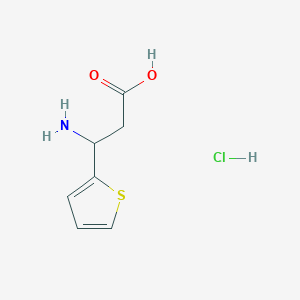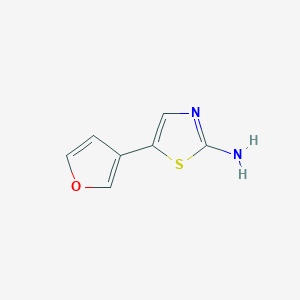
4-((2,6-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)pyridin-4-yl)oxy)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((2,6-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)pyridin-4-yl)oxy)aniline is a complex organic compound featuring a pyridine ring substituted with two oxazoline groups and an aniline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2,6-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)pyridin-4-yl)oxy)aniline typically involves multiple steps:
Formation of the Oxazoline Rings: The oxazoline rings can be synthesized from amino alcohols and carboxylic acids under dehydrating conditions.
Substitution on the Pyridine Ring: The oxazoline groups are introduced onto the pyridine ring through nucleophilic substitution reactions.
Coupling with Aniline: The final step involves coupling the substituted pyridine with aniline, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the oxazoline rings, converting them back to amino alcohols.
Substitution: The pyridine ring can participate in various substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino alcohols.
Substitution: Various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a ligand in coordination chemistry, forming complexes with various metals. These complexes can be studied for their catalytic properties.
Biology
In biological research, the compound’s derivatives may be explored for their potential as enzyme inhibitors or receptor antagonists, given the presence of the pyridine and oxazoline moieties.
Medicine
In medicinal chemistry, the compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In the industrial sector, the compound might be used in the development of new materials, such as polymers or coatings, due to its unique structural features.
Mecanismo De Acción
The mechanism of action of 4-((2,6-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)pyridin-4-yl)oxy)aniline would depend on its specific application. For instance, as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking substrate access. As a receptor antagonist, it could bind to the receptor, preventing the natural ligand from eliciting a response.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Bis(1,2,3-triazol-4-yl)pyridine: Similar in having a pyridine ring with heterocyclic substitutions.
2,6-Bis(oxazoline)pyridine: Similar in having oxazoline rings attached to the pyridine ring.
Uniqueness
4-((2,6-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)pyridin-4-yl)oxy)aniline is unique due to the combination of oxazoline and aniline moieties, which may confer distinct chemical and biological properties not found in the similar compounds listed above.
Propiedades
Fórmula molecular |
C23H28N4O3 |
|---|---|
Peso molecular |
408.5 g/mol |
Nombre IUPAC |
4-[2,6-bis[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]pyridin-4-yl]oxyaniline |
InChI |
InChI=1S/C23H28N4O3/c1-13(2)20-11-28-22(26-20)18-9-17(30-16-7-5-15(24)6-8-16)10-19(25-18)23-27-21(12-29-23)14(3)4/h5-10,13-14,20-21H,11-12,24H2,1-4H3/t20-,21-/m1/s1 |
Clave InChI |
WSCDOJACSRZVRD-NHCUHLMSSA-N |
SMILES isomérico |
CC(C)[C@H]1COC(=N1)C2=CC(=CC(=N2)C3=N[C@H](CO3)C(C)C)OC4=CC=C(C=C4)N |
SMILES canónico |
CC(C)C1COC(=N1)C2=CC(=CC(=N2)C3=NC(CO3)C(C)C)OC4=CC=C(C=C4)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 3-bromothieno[2,3-b]pyridine-2-carboxylate](/img/structure/B12870788.png)

![(3AS,6aR)-methyl 1-methylhexahydro-1H-cyclopenta[c]isoxazole-6a-carboxylate](/img/structure/B12870798.png)







![(S)-2'-(Dimethylphosphino)-N,N-dimethyl-[1,1'-binaphthalen]-2-amine](/img/structure/B12870840.png)


![2-(Aminomethyl)-7-(chloromethyl)benzo[d]oxazole](/img/structure/B12870870.png)
